molecular formula C22H24N2O3S3 B12022682 N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12022682
M. Wt: 460.6 g/mol
InChI Key: STQLGLNBQVDUCG-XDJHFCHBSA-N
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Description

N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a thiophene ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
  • N-(4-ethoxyphenyl)-2-((oxo(2-(3-phenoxybenzylidene)hydrazino)ac)amino)benzamide

Uniqueness

N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to its combination of an ethoxyphenyl group, a thiophene ring, and a thiazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C22H24N2O3S3

Molecular Weight

460.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C22H24N2O3S3/c1-2-27-17-11-9-16(10-12-17)23-20(25)8-4-3-5-13-24-21(26)19(30-22(24)28)15-18-7-6-14-29-18/h6-7,9-12,14-15H,2-5,8,13H2,1H3,(H,23,25)/b19-15+

InChI Key

STQLGLNBQVDUCG-XDJHFCHBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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